N-Cyclopropyl-2-(morpholin-2-YL)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-cyclopropyl-2-morpholin-2-ylacetamide |
InChI |
InChI=1S/C9H16N2O2/c12-9(11-7-1-2-7)5-8-6-10-3-4-13-8/h7-8,10H,1-6H2,(H,11,12) |
InChI Key |
QWNQECCAYCDWST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CC2CNCCO2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of N Cyclopropyl 2 Morpholin 2 Yl Acetamide Derivatives
Systematic Elucidation of the Cyclopropyl (B3062369) Moiety's Contribution to Biological Activity
The N-cyclopropyl group is a key feature in many biologically active molecules, and its incorporation in place of other small alkyl groups, such as isopropyl or cyclobutyl, is a common strategy in drug design. nih.govresearchgate.net The unique structural and electronic properties of the cyclopropyl ring offer several advantages that can significantly contribute to a compound's biological profile. acs.orgscilit.com
One of the primary contributions of the cyclopropyl moiety is its ability to provide conformational rigidity. iris-biotech.de Unlike linear alkyl chains, the three-membered ring restricts the rotation of the N-substituent, locking it into a more defined orientation. This can lead to a more favorable, lower-energy conformation for binding to a biological target, which can contribute to enhanced potency. nih.govresearchgate.net This pre-organization of the molecule for receptor binding can reduce the entropic penalty upon binding. nih.govresearchgate.net
The electronic character of the cyclopropyl ring, with its enhanced π-character in the C-C bonds, also distinguishes it from other saturated alkyl groups. nih.govacs.org This can influence interactions within a binding pocket, potentially engaging in favorable non-covalent interactions that larger or more flexible groups cannot. The replacement of an isopropyl or phenyl group with a cyclopropyl ring can also reduce lipophilicity, which is a key parameter in optimizing a drug's pharmacokinetic properties. iris-biotech.de
| Property | Contribution of Cyclopropyl Group | Rationale |
|---|---|---|
| Potency | Often enhances potency | Provides conformational constraint, leading to a more favorable binding conformation and reduced entropic penalty upon binding. nih.govresearchgate.netiris-biotech.de |
| Metabolic Stability | Increases metabolic stability | Blocks sites of metabolism, such as CYP450-mediated oxidation, compared to linear N-alkyl groups (e.g., N-ethyl). nih.goviris-biotech.de |
| Selectivity | Can improve selectivity | The rigid structure fits specifically into the target's binding pocket, potentially reducing off-target effects. nih.gov |
| Physicochemical Properties | Modulates lipophilicity and pKa | Can reduce lipophilicity compared to isopropyl or phenyl groups and alter the basicity of the adjacent nitrogen. nih.goviris-biotech.de |
Probing the Influence of the Morpholine (B109124) Ring and its Positional Isomers on Target Interaction
The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry due to its frequent appearance in successful drug candidates and its ability to impart favorable properties. nih.govresearchgate.netnih.gov In derivatives of N-Cyclopropyl-2-(morpholin-2-YL)acetamide, the morpholine ring serves multiple functions that are crucial for biological activity.
Firstly, the morpholine moiety acts as a versatile scaffold that correctly orients other functional groups for optimal target interaction. nih.govnih.gov Its chair-like conformation allows for precise spatial arrangement of substituents. Secondly, it significantly influences the compound's physicochemical properties. The presence of the oxygen atom and the weakly basic nitrogen atom can improve aqueous solubility and provide opportunities for hydrogen bonding with receptor residues, which can be critical for binding affinity. researchgate.netresearchgate.net The electron-withdrawing effect of the oxygen atom reduces the basicity of the nitrogen compared to piperidine, which can be advantageous for optimizing pharmacokinetic profiles. researchgate.net
The point of attachment to the acetamide (B32628) linker is a critical determinant of activity. The parent compound features a morpholin-2-yl linkage, which places the acetamide group adjacent to the ring oxygen. This positioning, along with the stereocenter at the C2 position, creates a specific three-dimensional structure. In contrast, a morpholin-4-yl linkage, as seen in compounds like 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, connects the substituent via the ring nitrogen. nih.gov This results in a more flexible and basic side chain, which will interact with targets differently. A morpholin-3-yl linkage would create another distinct spatial and electronic arrangement. SAR studies on related morpholin-2-one (B1368128) derivatives have shown that substitutions on the morpholine ring, such as a gem-dimethyl group at the C6 position, can enhance metabolic stability in plasma without compromising antifungal activity. nih.gov Additionally, studies on other morpholine-containing scaffolds have demonstrated that introducing alkyl substitutions at the C3 position can lead to an increase in anticancer activity. e3s-conferences.org
| Modification | Potential Impact on Activity | Rationale |
|---|---|---|
| Morpholin-2-yl Linkage | Creates a specific chiral conformation; C2 stereochemistry is critical. | Attachment is adjacent to the ring oxygen, providing a distinct vector and stereochemical profile. |
| Morpholin-3-yl Linkage | Alters spatial arrangement and stereochemistry. | Attachment is adjacent to the ring nitrogen; SAR studies show C3 alkyl substitution can boost activity in other scaffolds. e3s-conferences.org |
| Morpholin-4-yl Linkage | Increases flexibility and basicity of the side chain. | Attachment at the nitrogen atom allows for salt bridge formation and different interactions compared to C-linked isomers. nih.gov |
| Substitution on Ring Carbons (e.g., C6) | Can improve metabolic stability. | Introduction of groups like gem-dimethyl can sterically hinder metabolic enzymes. nih.gov |
Analysis of Structural Modifications within the Acetamide Linker and N-Substitutions
The acetamide linker and its N-substituent are central to the SAR of this chemical series. Modifications in this region directly impact the compound's interaction with its biological target, as well as its lipophilicity and metabolic stability. nih.gov
The N-cyclopropyl group itself can be replaced with other substituents to probe the requirements of the binding pocket. SAR studies on analogous heterocyclic acetamides, such as pyrazolopyrimidines, have shown that the N-amide position is often tolerant to various N-alkyl substitutions, with chain lengths of up to five or six carbons maintaining high affinity. nih.gov However, bulky or constrained cyclic systems (e.g., alicyclic groups) can sometimes lead to a significant loss of binding affinity. nih.gov Replacing the cyclopropyl group with substituted aromatic rings or other heterocyclic amines can introduce new interactions (e.g., pi-stacking) and dramatically alter the compound's profile. nih.gov
Modifications can also be made to the acetamide linker itself. For example, introducing substituents on the alpha-carbon (the carbon between the carbonyl and the morpholine ring) can explore steric tolerance in that region of the binding site and may also influence the molecule's conformational preferences. Altering the length of the linker, for instance, by extending it to a propanamide, would change the distance and orientation between the morpholine ring and the N-cyclopropyl group, which is likely to be detrimental if the original spacing is optimal for binding. In studies comparing coumarinyl acetamides with cinnamides, the change from a saturated two-carbon linker to a longer, unsaturated three-carbon linker significantly altered biological activity, highlighting the linker's importance. researchgate.net
| Modification Site | Example Modification | General SAR Finding |
|---|---|---|
| N-Substitution (on Amide) | Replace Cyclopropyl with linear alkyl (e.g., n-pentyl) | Activity may be retained or enhanced, depending on the target's tolerance for lipophilicity and chain length. nih.gov |
| Replace Cyclopropyl with bulkier cycloalkyl (e.g., cyclohexyl) | Often leads to decreased activity due to steric hindrance. nih.gov | |
| Replace Cyclopropyl with (substituted) aryl | Can introduce new binding interactions (e.g., pi-stacking, hydrogen bonds) and significantly alter potency and selectivity. nih.gov | |
| Acetamide Linker | Substitution on alpha-carbon | Probes for steric tolerance; can influence conformation and potency. |
| Change linker length (e.g., propanamide) | Alters the distance between key pharmacophoric elements, which is often detrimental to activity. researchgate.net |
Impact of Stereochemical Configurations on Potency and Selectivity Profiles
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems like receptors and enzymes are themselves chiral. nih.govbiomedgrid.com In this compound, the carbon at the C2 position of the morpholine ring is a chiral center, meaning the compound exists as a pair of enantiomers (R and S).
It is well-established that different enantiomers of a drug can have vastly different pharmacological and pharmacokinetic properties. nih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or even contribute to off-target effects. biomedgrid.com The differential activity arises from the fact that only one enantiomer can achieve a precise three-point attachment or optimal complementary fit with its chiral biological target. nih.gov
In studies of closely related morpholine derivatives, stereochemistry has been proven to be a critical determinant of activity. For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, biological activity as monoamine reuptake inhibitors was found to be highly dependent on the stereochemistry, with the (S,S)-enantiomer being identified as a potent and selective dual SNRI candidate. nih.gov Similarly, investigations into nature-inspired compounds revealed that only isomers with the "natural" (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that uptake and/or target binding is highly stereoselective. nih.gov
Therefore, for this compound derivatives, it is expected that the (R)- and (S)-enantiomers will exhibit different potency and selectivity profiles. The enantioselective synthesis and evaluation of each isomer are essential steps in SAR studies to identify the eutomer and develop a more potent and selective agent. nih.gov
Comparative SAR Analysis with Chemically Analogous Heterocyclic Acetamides
To place the SAR of this compound derivatives in a broader context, it is useful to compare them with other classes of heterocyclic acetamides. Such analysis can reveal common SAR trends and highlight features that are unique to the morpholine scaffold.
For instance, in a series of pyrazine (B50134), pyrazole (B372694), and thiazole (B1198619) acetamides, it was found that the pyrazine-containing compounds generally exhibited stronger biological activity. researchgate.net Furthermore, specific substitutions, such as an ortho-bromo group on a phenylacetamide moiety, led to a dramatic increase in potency, demonstrating the high sensitivity of activity to electronic and steric factors on appended rings. researchgate.net
In another example, SAR studies of 2-mercaptobenzothiazole (B37678) acetamide derivatives showed that linking the core to other heterocyclic amines (like oxadiazole or pyridine) via the amide bond resulted in better antimicrobial potential than linking to simple substituted anilines. nih.gov This suggests a general principle where complex heterocyclic N-substituents may offer more opportunities for potent interactions than simple aryl groups.
Comparing these scaffolds reveals common themes. The nature of the N-substituent on the acetamide is consistently a critical determinant of potency across different heterocyclic cores. nih.govnih.gov Likewise, the electronic properties and substitution patterns on the core heterocyclic ring system profoundly influence activity. researchgate.net However, the unique contribution of the morpholine ring in the title compound series—imparting favorable physicochemical properties like solubility and a specific, chiral three-dimensional conformation—distinguishes it from more planar aromatic heterocycles like pyrazine or thiazole. researchgate.net
| Heterocyclic Acetamide Class | Core Heterocycle | Key SAR Finding | Reference |
|---|---|---|---|
| Morpholinyl Acetamides | Morpholine | Stereochemistry at C2 is critical; ring substitutions can enhance metabolic stability. | nih.govnih.gov |
| Pyrazolopyrimidine Acetamides | Pyrazolopyrimidine | Tolerant to N-alkyl substitutions on the acetamide up to 5 carbons; intolerant of bulky groups. | nih.gov |
| Azole/Azine Acetamides | Pyrazole, Thiazole, Pyrazine | Pyrazine core was superior to pyrazole or thiazole; specific halogen substitutions greatly increased potency. | researchgate.net |
| Benzothiazole Acetamides | 2-Mercaptobenzothiazole | N-substituents containing other heterocycles were more potent than those with substituted anilines. | nih.gov |
Investigations of Biological Activities and Molecular Mechanisms
In Vitro Characterization of Biological Target Interactions
The in vitro characterization of morpholin-acetamide derivatives has revealed significant interactions with various enzymes and receptors, alongside the ability to modulate cellular pathways and exhibit antimicrobial effects.
Derivatives of acetamide (B32628) have been assessed for their inhibitory potential against several key enzymes implicated in physiological and pathological processes.
NAPE-PLD: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a crucial enzyme in the biosynthesis of N-acylethanolamines (NAEs), a family of lipid signaling molecules that includes the endocannabinoid anandamide. nih.gov The discovery of LEI-401, a potent NAPE-PLD inhibitor derived from the optimization of a morpholine-containing compound, highlights the potential for this chemical class to modulate the endocannabinoid system. nih.govnih.gov LEI-401 was developed from a high-throughput screening hit, and its optimization led to a nanomolar potent inhibitor. nih.govresearchgate.net
Urease: Urease is a nickel-dependent enzyme that plays a role in infections by ureolytic bacteria, such as Helicobacter pylori. researchgate.netnih.gov Various acetamide derivatives have been investigated as urease inhibitors. nih.gov For instance, a series of 1,2-benzothiazine-N-arylacetamide derivatives showed strong inhibitory strength against the urease enzyme, surpassing that of the standard control, thiourea. researchgate.net Similarly, novel 2-[(6-morpholin-4-ylpyridin-3-yl)amino]-N'-(4-oxo-3-phenyl-1,3-thiazolidin-2-lidene)acetohydrazide demonstrated excellent inhibition of the enzyme. researchgate.net
COX-2: Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov Selective inhibition of COX-2 is a primary strategy for anti-inflammatory therapies. nih.govmdpi.com Studies on various heterocyclic compounds, including those with structures analogous to parts of the morpholin-acetamide scaffold, have been widely explored as selective COX-2 inhibitors. nih.gov The selectivity of these inhibitors is often attributed to their ability to interact with a side pocket in the COX-2 enzyme that is not accessible in the COX-1 isoform. mdpi.com For example, certain halogenated triarylpyrazoles and derivatives bearing a thiazolyl-hydrazine-methyl sulfonyl moiety have shown significant and selective COX-2 inhibition potency, comparable to celecoxib. nih.gov
Table 1: Enzyme Inhibitory Activity of Selected Acetamide Derivatives
| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| Morpholine (B109124)/Pyrrolidine Derivatives (e.g., LEI-401) | NAPE-PLD | Kᵢ = 0.027μM | nih.govresearchgate.net |
| 1,2-benzothiazine-N-arylacetamides | Urease | Strong inhibition vs. thiourea | researchgate.net |
| 5-nitrofuran-2-yl-thiadiazole linked acetamides | Urease | IC₅₀ = 0.94 - 6.78 μM | nih.gov |
Sigma Receptors: A selective σ1 receptor ligand, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, demonstrated high affinity for the σ1 receptor with a Kᵢ value of 42 nM. nih.gov This compound was 36 times more selective for the σ1 receptor over the σ2 receptor. nih.gov Molecular docking studies suggested that its binding involves a salt bridge between the ionized morpholine ring and the Asp126 residue of the receptor. nih.gov
P2Y14 Receptor (P2Y14R): The P2Y14 receptor, activated by UDP-glucose, is implicated in inflammatory diseases. nih.govnih.gov A series of N-substituted-acetamide derivatives were identified as novel and potent P2Y14R antagonists. nih.gov The most potent of these, compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), exhibited an IC₅₀ of 0.6 nM. nih.gov This compound showed a strong binding ability to P2Y14R and high selectivity. nih.gov
Research has shown that P2Y14R antagonists can modulate inflammatory pathways. The potent antagonist I-17 was found to decrease the release of inflammatory factors and reduce cell pyroptosis by acting on the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway. nih.gov The NLRP3 inflammasome is a critical component in the inflammatory response associated with acute gouty arthritis, where it leads to the activation of caspase-1 and the subsequent secretion of mature IL-1β. nih.govnih.gov
Antibacterial: The antibacterial potential of various acetamide derivatives has been explored. nih.govirejournals.com For example, a series of 2-mercaptobenzothiazole (B37678) hybrids exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Other studies on N-phenylacetamide and quinolin-2-one acetamide derivatives also reported moderate to high antibacterial activities against several pathogenic strains. irejournals.comresearchgate.net However, some N-substituted analogues of quinolin-2-one showed no noticeable activity, suggesting that the specific substitutions are critical for efficacy. researchgate.net
Antifungal: 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as fungicidal agents against Candida and Aspergillus species. nih.gov Optimization of this series led to the discovery of a compound with broad-spectrum in vitro activity against various fungi, including molds and dermatophytes. nih.gov Other research into compounds containing cyclopropane structures has also noted their potential for antifungal activity. nih.gov For instance, certain cyclopropane-carboxamide derivatives showed excellent activity against Candida albicans, with some having a Minimum Inhibitory Concentration (MIC₈₀) of 16 μg/mL. nih.gov
Table 2: Antimicrobial Activity of Selected Acetamide Derivatives
| Compound Class | Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 2-(2-oxo-morpholin-3-yl)-acetamides | Candida species | Fungicidal | Active | nih.gov |
| Cyclopropane-carboxamides | Candida albicans | MIC₈₀ | 16 μg/mL | nih.gov |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC | 16 - 256 μg/mL | scielo.br |
Preclinical In Vivo Efficacy Evaluations (Excluding Human Clinical Trials)
The therapeutic potential of compounds structurally related to N-Cyclopropyl-2-(morpholin-2-YL)acetamide has been evaluated in several preclinical animal models of disease.
Efficacy in Fungal Infections: An optimized 2-(2-oxo-morpholin-3-yl)-acetamide derivative demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection. nih.gov Treatment with this compound resulted in a significant reduction of the fungal load in the kidneys of the infected mice. nih.gov
Efficacy in Acute Gouty Arthritis: The P2Y14R antagonist, compound I-17, showed satisfactory inhibitory activity on the inflammatory response in a monosodium urate (MSU)-induced model of acute gouty arthritis. nih.gov Animal models of acute gouty arthritis are well-established and often involve the injection of MSU crystals into a joint to induce an inflammatory response characterized by swelling and immune cell infiltration, which is heavily mediated by the NLRP3 inflammasome and IL-1β. nih.govnih.gov The efficacy of I-17 in this model underscores the potential of P2Y14R antagonism as a therapeutic strategy for gout. nih.gov
Pharmacokinetic and Pharmacodynamic Profiling in Animal Models
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in animal models are not extensively available in the public domain. The characterization of a compound's PK profile, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical step in preclinical development. This information is vital for understanding the compound's bioavailability and for designing dosing regimens in efficacy studies. Similarly, pharmacodynamic studies are essential to establish the relationship between the drug concentration at the site of action and the observed pharmacological effect.
The inclusion of a cyclopropyl (B3062369) group in a molecule can influence its metabolic stability and, consequently, its pharmacokinetic properties. nih.gov Generally, this functional group can enhance metabolic stability by blocking potential sites of oxidation, which may lead to a longer half-life and increased exposure in animal models. nih.gov
Metabolic Stability and Metabolite Identification in Preclinical Systems
The metabolic stability of a new chemical entity is a key determinant of its potential as a drug candidate. In preclinical systems, this is often initially assessed using in vitro models such as liver microsomes or hepatocytes. These systems contain the primary enzymes responsible for drug metabolism.
For this compound, specific data on its metabolic stability and the identity of its metabolites from preclinical systems have not been detailed in publicly accessible scientific literature. The process of metabolite identification is crucial for understanding the biotransformation pathways of a compound and for identifying any potentially active or toxic metabolites. This process typically involves incubating the parent drug with in vitro metabolic systems, followed by analysis using high-resolution mass spectrometry to detect and characterize the structures of the metabolites formed.
Computational Approaches in the Study of N Cyclopropyl 2 Morpholin 2 Yl Acetamide
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Cyclopropyl-2-(morpholin-2-YL)acetamide, docking simulations are employed to forecast its binding mode within the active site of a biological target, such as an enzyme or a receptor. This method is crucial for understanding the intermolecular interactions that govern the ligand's affinity and selectivity.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The protein structure is often obtained from crystallographic or NMR studies, while the ligand's structure can be built and optimized using molecular modeling software. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding pocket of the target. These poses are then scored based on a scoring function that estimates the binding affinity.
Key interactions typically analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, a hypothetical docking study of this compound into a protein kinase active site might reveal hydrogen bonding between the acetamide (B32628) group and backbone residues of the hinge region, a common binding motif for kinase inhibitors. The morpholine (B109124) ring could engage in favorable interactions with a hydrophilic pocket, while the cyclopropyl (B3062369) group might fit into a smaller hydrophobic sub-pocket. The results of such simulations are often visualized to provide a detailed 3D representation of the ligand-target complex. nih.gov
A study on 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a σ1 receptor ligand, demonstrated the utility of molecular docking in elucidating binding mechanisms. The docking of this compound into a homology model of the σ1 receptor revealed a salt bridge between the ionized morpholine ring and the amino acid residue Asp126, along with important short contacts with Tyr120, His154, and Trp164. nih.gov This level of detail is instrumental in guiding the rational design of more potent and selective analogs.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Distance (Å) |
| Hydrogen Bond | Acetamide C=O | NH of Alanine 148 | 2.9 |
| Hydrogen Bond | Acetamide N-H | C=O of Glutamate 146 | 3.1 |
| Hydrophobic | Cyclopropyl group | Phenylalanine 210, Leucine 88 | - |
| Electrostatic | Morpholine Oxygen | Lysine 65 | 3.5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, QSAR models can be developed to predict their activity, thereby prioritizing the synthesis of compounds with the highest predicted potency.
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological features (e.g., connectivity indices). kg.ac.rspensoft.net
Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks, are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. pensoft.net
A successful QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. For example, a QSAR study on a series of acetamide derivatives might reveal that higher lipophilicity and the presence of a hydrogen bond donor at a specific position are positively correlated with activity. researchgate.net This information can then be used to guide the design of new analogs of this compound with potentially improved properties.
Table 2: Example of Molecular Descriptors Used in a QSAR Model for Acetamide Derivatives
| Descriptor | Description | Value for a Hypothetical Analog |
| LogP | Octanol-water partition coefficient | 2.5 |
| TPSA | Topological Polar Surface Area | 65.4 Ų |
| MW | Molecular Weight | 212.27 g/mol |
| HBD | Number of Hydrogen Bond Donors | 1 |
| HBA | Number of Hydrogen Bond Acceptors | 3 |
| RotB | Number of Rotatable Bonds | 4 |
Virtual Screening and De Novo Design of Novel Analogs
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. In the context of this compound, virtual screening can be used to identify commercially available or synthetically accessible compounds with similar properties that may also be active. This can be achieved through ligand-based or structure-based approaches. Ligand-based virtual screening uses the structure of a known active compound, like this compound, to find other molecules with similar features. Structure-based virtual screening utilizes the 3D structure of the target protein to dock a library of compounds and select the best-fitting ones. mdpi.com
De novo design, on the other hand, is a computational method for designing novel molecules from scratch. nih.gov Instead of screening existing compound libraries, de novo design algorithms build new molecules atom by atom or fragment by fragment within the constraints of the target's binding site. This approach can lead to the discovery of entirely new chemical scaffolds that may have improved properties compared to the initial lead compound. For this compound, a de novo design approach could be used to generate novel analogs with different heterocyclic rings or linker moieties, while maintaining the key interactions identified through molecular docking. The resulting virtual compounds can then be prioritized for synthesis and biological evaluation based on their predicted binding affinities and other desirable properties. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations to Elucidate Dynamic Interactions
While molecular docking provides a static picture of the ligand-target interaction, the reality is that both the ligand and the protein are flexible and dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational methods that can be used to study these dynamic aspects.
Conformational analysis aims to identify the low-energy conformations of a molecule. For a flexible molecule like this compound, understanding its preferred conformations in solution and in the bound state is crucial. This information can help to explain its binding affinity and can be used to design more rigid analogs that are pre-organized for binding, potentially leading to an increase in potency.
Molecular dynamics simulations provide a more detailed view of the dynamic behavior of the ligand-target complex over time. In an MD simulation, the movements of all atoms in the system are simulated by solving Newton's equations of motion. This allows for the observation of how the ligand and protein interact and adapt to each other. MD simulations can be used to assess the stability of the binding mode predicted by docking, to identify key residues involved in the interaction that may not be apparent from a static model, and to calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores. The insights gained from these simulations can be invaluable for understanding the molecular basis of the ligand's activity and for the rational design of improved compounds.
Future Research Directions and Translational Perspectives
Development of N-Cyclopropyl-2-(morpholin-2-YL)acetamide as a Molecular Probe for Biological Systems
The development of small molecules as molecular probes is a critical step in understanding complex biological systems. A molecule like this compound, with its distinct chemical features, could potentially be developed into a tool for such purposes. Future research in this area would likely focus on several key aspects:
Target Identification and Validation: The initial and most crucial step would be to identify the biological targets with which this compound interacts. This could be achieved through high-throughput screening methods, such as affinity chromatography or activity-based protein profiling, against a library of known biological targets (e.g., enzymes, receptors, ion channels).
Probe Functionalization: To serve as an effective probe, the core structure of this compound would need to be modified. This could involve the incorporation of reporter groups, such as fluorescent tags (fluorophores), biotin (B1667282) for affinity purification, or photo-reactive groups for covalent labeling of the target protein.
In Vitro and In Vivo Imaging: Once a functionalized probe is developed, its utility could be demonstrated through various imaging techniques. Confocal microscopy could be used to visualize the subcellular localization of the target in cells, while more advanced techniques like positron emission tomography (PET) could be employed for in vivo imaging in animal models, provided a suitable radiolabel is incorporated.
Strategies for Lead Optimization and Preclinical Development
Should initial studies reveal a promising biological activity for this compound, the subsequent phase would involve lead optimization to enhance its drug-like properties. This is a multidisciplinary effort that combines medicinal chemistry, computational modeling, and preclinical testing. patsnap.com
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical structure would be undertaken to understand how different parts of the molecule contribute to its biological activity. patsnap.com This involves synthesizing a library of analogs by modifying the cyclopropyl (B3062369), morpholine (B109124), and acetamide (B32628) components and assessing their impact on potency and selectivity.
| Modification Site | Potential Modifications | Desired Outcome |
| Cyclopropyl Ring | Substitution with other small alkyl groups | Improved binding affinity, altered metabolic stability |
| Morpholine Ring | Ring opening, substitution on the ring | Enhanced solubility, modified receptor interaction |
| Acetamide Linker | Variation of linker length, introduction of rigidity | Optimized spatial orientation for target binding |
Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound would be thoroughly investigated. patsnap.com The goal is to improve oral bioavailability, ensure adequate tissue distribution to the site of action, and achieve a suitable metabolic profile to prolong its duration of action and minimize the formation of toxic metabolites.
In Vivo Efficacy and Safety Assessment: Optimized lead compounds would then be evaluated in relevant animal models of disease to establish their therapeutic efficacy. Concurrently, toxicology studies would be conducted to assess the compound's safety profile and determine a therapeutic window.
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The unique combination of chemical moieties in this compound suggests that it may interact with novel biological targets, leading to previously unexplored therapeutic applications.
Phenotypic Screening: Instead of a target-based approach, phenotypic screening could be employed. This involves testing the compound in various cell-based or whole-organism models to identify a desired physiological effect without a priori knowledge of the target. This approach has the potential to uncover unexpected therapeutic uses.
Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen this compound against a vast library of protein structures. This can help to generate hypotheses about potential biological targets that can then be validated experimentally. For instance, compounds with similar acetamide and morpholine structures have been investigated for their effects on various receptors and enzymes. nih.govmspsss.org.ua
Exploration of New Therapeutic Areas: Based on the activities of structurally related compounds, potential therapeutic areas for this compound could include oncology, neurodegenerative diseases, or inflammatory disorders. nih.govnih.govnih.gov For example, various acetamide derivatives have been studied for their antiproliferative activities. nih.gov
Application of Advanced Synthetic Technologies for Analog Discovery
The efficient synthesis of a diverse library of analogs is crucial for lead optimization and the exploration of new biological targets. Modern synthetic technologies can significantly accelerate this process.
High-Throughput Synthesis: Automated parallel synthesis platforms can be utilized to rapidly generate a large number of analogs. This allows for a more comprehensive exploration of the chemical space around the this compound scaffold.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and the potential for rapid reaction optimization. This technology could be particularly useful for the scale-up of promising lead compounds.
Diversity-Oriented Synthesis: This strategy aims to create a collection of structurally diverse and complex molecules from a common starting material. By applying this approach to the synthesis of this compound analogs, it may be possible to discover compounds with entirely new biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
